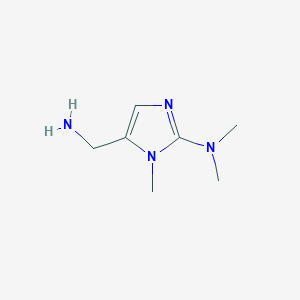

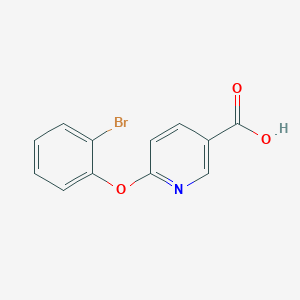

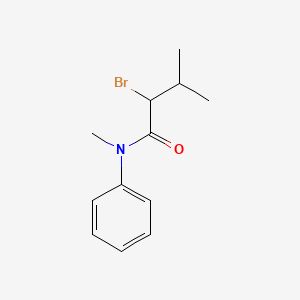

![molecular formula C10H7N3S B3199741 2-[4-(吡啶-2-基)-1,3-噻唑-2-基]乙腈 CAS No. 1017049-48-7](/img/structure/B3199741.png)

2-[4-(吡啶-2-基)-1,3-噻唑-2-基]乙腈

描述

“2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile” is an organic compound that is an important intermediate in the agrochemical, pharmaceutical, and dyestuff fields . It is related to the compound “4-(Pyridin-4-yl)thiazol-2-amine”, which has been studied as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions .

科学研究应用

化学性质和应用

2-[4-(吡啶-2-基)-1,3-噻唑-2-基]乙腈是一种化合物,由于其含有吡啶和噻唑环的杂环结构,因此可以与广泛的化学和生物学特性相关联。该化合物在科学研究中的相关性跨越了各个领域,包括配位化学、光学传感器设计、神经退行性变、药效团开发等。

配位化学和络合物形成:该化合物属于一类在配位化学中表现出极大兴趣的化合物,其与金属形成络合物的性质已被证实。这些络合物因其光谱性质、结构、磁性性质和潜在的生物或电化学活性而受到研究(M. Boča、R. Jameson 和 W. Linert,2011)。

光学传感器和生物学应用:杂环化合物(如 2-[4-(吡啶-2-基)-1,3-噻唑-2-基]乙腈)的衍生物已被用作光学传感器合成的识别单元,因为它们具有形成配位键和氢键的能力,使其适用于传感应用以及具有广泛的生物和医药应用(Gitanjali Jindal 和 N. Kaur,2021)。

神经退行性变、成瘾、焦虑和疼痛管理:2-[4-(吡啶-2-基)-1,3-噻唑-2-基]乙腈的结构类似物,特别是在 mGluR5 拮抗剂的背景下,因其在神经退行性变、成瘾、焦虑和疼痛管理中的潜在用途而受到研究。这些化合物对 mGluR5 的选择性和特异性高于其他亚型,为治疗干预提供了有希望的途径(P. M. Lea 和 A. Faden,2006)。

p38α MAP 激酶抑制剂的药效团设计:三取代和四取代咪唑骨架的合成和应用与 2-[4-(吡啶-2-基)-1,3-噻唑-2-基]乙腈密切相关,已被探索为 p38 丝裂原活化蛋白 (MAP) 激酶的选择性抑制剂。这些抑制剂对于设计针对促炎性细胞因子释放的新疗法至关重要,展示了该化合物在药物发现和开发中的潜力(T. Scior、D. Domeyer、K. Cuanalo-Contreras 和 S. Laufer,2011)。

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that its bioavailability may be influenced by these properties.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile may be influenced by various environmental factors. For instance, it is known to be slightly soluble in water, suggesting that its action may be influenced by the aqueous environment in the body . Additionally, it should be stored under inert gas (nitrogen or Argon) at 2-8°C , indicating that its stability may be affected by temperature and exposure to oxygen.

属性

IUPAC Name |

2-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c11-5-4-10-13-9(7-14-10)8-3-1-2-6-12-8/h1-3,6-7H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYMBXHCKHKRGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

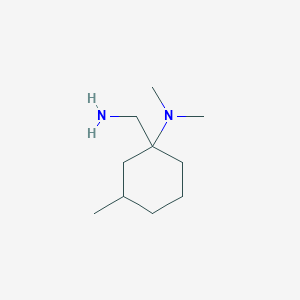

![2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199700.png)

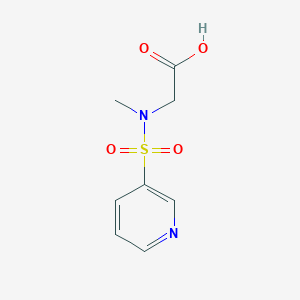

![N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B3199709.png)

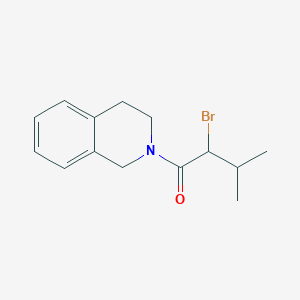

![2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B3199739.png)

![2-[(5-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B3199747.png)